2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole 2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 2640846-66-6
VCID: VC11854647
InChI: InChI=1S/C19H19F2N5O/c1-11-16(21)18(24-17(22-11)12-2-3-12)25-6-8-26(9-7-25)19-23-14-5-4-13(20)10-15(14)27-19/h4-5,10,12H,2-3,6-9H2,1H3
SMILES: CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F)F
Molecular Formula: C19H19F2N5O
Molecular Weight: 371.4 g/mol

2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole

CAS No.: 2640846-66-6

Cat. No.: VC11854647

Molecular Formula: C19H19F2N5O

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole - 2640846-66-6

Specification

CAS No. 2640846-66-6
Molecular Formula C19H19F2N5O
Molecular Weight 371.4 g/mol
IUPAC Name 2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
Standard InChI InChI=1S/C19H19F2N5O/c1-11-16(21)18(24-17(22-11)12-2-3-12)25-6-8-26(9-7-25)19-23-14-5-4-13(20)10-15(14)27-19/h4-5,10,12H,2-3,6-9H2,1H3
Standard InChI Key WQVJAORFZFOSPQ-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F)F
Canonical SMILES CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F)F

Introduction

The compound 2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a benzoxazole ring, a piperazine moiety, and a pyrimidine derivative, making it a promising candidate for medicinal chemistry applications. This compound is particularly noted for its potential therapeutic effects, especially in areas such as oncology and neurology, due to its structural affinity for biological targets like enzymes and receptors.

Synthesis and Chemical Transformations

The synthesis of such compounds typically involves multiple steps, including the formation of the benzoxazole ring and the attachment of the piperazine and pyrimidine moieties. Common reagents used in these syntheses include halogenating agents for substitution reactions and acids or bases for hydrolysis. The conditions must be carefully controlled to avoid side reactions.

Synthetic StepReagentsConditions
Formation of Benzoxazole RingStarting materials like phenol derivativesHigh temperature, catalysts
Attachment of Piperazine MoietyPiperazine derivatives, coupling agentsMild conditions, solvents like DMF
Attachment of Pyrimidine DerivativePyrimidine derivatives, coupling agentsControlled temperature, solvents like DMSO

Biological Activities and Potential Applications

Compounds with similar structures have shown potential in modulating biological pathways, particularly in cancer and neurological disorders. The presence of fluorine and piperazine moieties is known to enhance pharmacological properties, such as cytotoxicity against cancer cells and selectivity towards specific biological targets.

Biological ActivityTargetPotential Application
CytotoxicityCancer cells (e.g., A-549 lung carcinoma)Anticancer therapy
Receptor ModulationNeurological receptorsNeurological disorders treatment

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